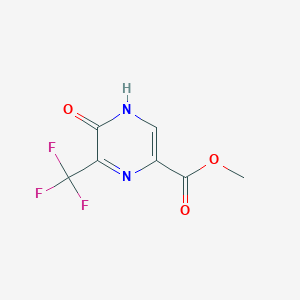

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate

Description

Properties

Molecular Formula |

C7H5F3N2O3 |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

methyl 6-oxo-5-(trifluoromethyl)-1H-pyrazine-3-carboxylate |

InChI |

InChI=1S/C7H5F3N2O3/c1-15-6(14)3-2-11-5(13)4(12-3)7(8,9)10/h2H,1H3,(H,11,13) |

InChI Key |

ULSVCYUYOJOARC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Precursors: Substituted pyrazine derivatives such as methyl 6-bromo-5-methylpyrazine-2-carboxylate or ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate are often used as starting points or intermediates for further functionalization.

- Trifluoromethylation agents: Common reagents include trifluoromethyl sulfonyl derivatives or electrophilic trifluoromethylation reagents that enable selective introduction of the CF3 group at the 6-position.

Synthetic Pathway Highlights

Representative Reaction Conditions

- Cyclization: Heating malonamide derivatives in polar aprotic solvents (e.g., dioxane) with base catalysts.

- Halogenation: Treatment with phosphorus oxybromide (POBr3) at controlled temperatures.

- Trifluoromethylation: Use of cesium carbonate (Cs2CO3) as a base in dioxane/water mixtures, often at mild temperatures to preserve ring integrity.

- Oxidation: Use of mild oxidants or reaction conditions that selectively oxidize the 5-position without affecting other sensitive sites.

- Esterification: Basic methylation with methyl iodide in the presence of a base such as potassium carbonate.

Research Findings and Optimization

- Regioselectivity: The key challenge is achieving selective substitution at the 6-position with trifluoromethyl without affecting the 5-oxo group or the ester functionality. Studies show that starting from halogenated intermediates (e.g., 6-bromo derivatives) allows for precise trifluoromethyl introduction via cross-coupling reactions.

- Yield and Purity: Flash chromatography using solvent systems like dichloromethane/methanol (DCM:MeOH) or cyclohexane/ethyl acetate (CH:EA) is effective for purification, achieving yields typically ranging from 30% to 70% depending on the step.

- Structural Confirmation: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and substitution pattern, particularly verifying the trifluoromethyl group and keto functionality.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Analytical Data |

|---|---|---|---|---|

| 1 | Pyrazine core formation | N-allyl malonamides, base, dioxane | 60-70 | NMR, TLC, IR |

| 2 | 6-Bromo-5-methylpyrazine-2-carboxylate | POBr3, controlled heating | 50-65 | 1H NMR, 13C NMR, MS |

| 3 | 6-(Trifluoromethyl) derivative | Cs2CO3, trifluoromethyl sulfonyl reagent | 40-60 | 19F NMR, MS, IR |

| 4 | 5-Oxo formation | Mild oxidant, controlled temperature | 50-70 | IR (carbonyl stretch), NMR |

| 5 | Methyl ester formation | Methyl iodide, base (K2CO3), solvent | 60-75 | NMR (methyl ester peak), MS |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate possesses a molecular formula of and a molecular weight of approximately 244.55 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a significant candidate for various applications in medicinal chemistry and related fields .

Medicinal Chemistry

The compound has been studied for its potential antimicrobial and anticancer properties. The presence of the trifluoromethyl group is known to improve the compound's interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it may modulate specific biochemical pathways through enzyme inhibition or receptor binding .

Case Studies:

- Antimicrobial Activity: Research indicates that this compound shows promising activity against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Effects: Early investigations have indicated that this compound may inhibit the growth of certain cancer cell lines, warranting further exploration into its mechanism of action and efficacy .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials with enhanced properties. Its lipophilic nature can be advantageous in creating coatings or polymers that require specific interactions with organic solvents or biological systems.

Applications:

- Coating Materials: Due to its chemical stability and biological activity, it can be used in coatings that require antimicrobial properties.

- Polymer Additives: The compound may serve as an additive to improve the performance of polymers in various applications, including medical devices .

Mechanism of Action

The mechanism of action of Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Trifluoromethyl (-CF₃) vs. Methyl (-Me): In pyrimidinone analogs, replacing -CF₃ with -Me at C5/C6 retained similar potency but increased cytotoxicity (e.g., compound vs. in ) . This suggests that -CF₃ may mitigate off-target effects in certain scaffolds.

- Ester Groups: The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl esters (e.g., Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) .

Key Findings:

- Antibacterial vs. Cytotoxic Trade-offs: Pyrimidinone analogs with -CF₃/-Me substitutions () showed retained antibacterial potency but elevated cytotoxicity, highlighting a liability for therapeutic use .

- Agrochemical Applications: Trifluoromethylphenyl derivatives () demonstrated selective herbicidal activity, suggesting that -CF₃’s electronic effects modulate target interactions in plants .

Physicochemical and Metabolic Properties

- Metabolic Stability: CRF1 antagonists with difluoromethoxy substituents () exhibited reduced reactive metabolite formation compared to earlier leads, underscoring the importance of fluorine positioning in metabolic pathways .

- Crystallographic Behavior: While the target compound’s crystal structure is unreported, related dihydropyrazine derivatives (e.g., ) adopt puckered conformations stabilized by hydrogen bonding, which may influence solubility and packing .

Biological Activity

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate (CAS Number: 1688685-60-0) is a heterocyclic compound notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique pyrazine ring structure with a trifluoromethyl group that enhances its lipophilicity and biological interactions. Its molecular formula is with a molecular weight of approximately 222.12 g/mol. The presence of the trifluoromethyl group is particularly significant as it has been shown to improve the compound's interaction with various biological targets, potentially increasing its efficacy in therapeutic applications .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes:

- Formation of the Pyrazine Ring : Utilizing appropriate precursors such as 2,3-diaminopyridine and methyl acetoacetate under controlled conditions.

- Refluxing : The reaction is often conducted under reflux to ensure complete cyclization.

- Isolation : The product is isolated through crystallization techniques to achieve high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Anticancer Effects

Preliminary data suggest that this compound may possess anticancer properties. Studies have indicated that it can inhibit the growth of certain cancer cell lines without adversely affecting non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate specific biochemical pathways through enzyme inhibition or receptor binding. This modulation may involve interactions with key enzymes or receptors implicated in metabolic pathways associated with disease processes .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid | 34604-60-9 | 0.90 |

| Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate | 77168-77-5 | 0.89 |

| Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | 77168-84-4 | 0.94 |

| Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | 1416447-68-1 | 0.81 |

The trifluoromethyl substitution significantly enhances the lipophilicity and biological activity compared to other compounds in this category.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains.

- Anticancer Studies : Research conducted by Nutt et al. (2023) demonstrated that derivatives of this compound showed selective growth inhibition in cancer cell lines with minimal toxicity to normal cells .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets involved in cancer metabolism and microbial resistance mechanisms .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate?

The synthesis of trifluoromethyl-substituted dihydropyrazines typically involves cyclocondensation reactions. For example, pyrazinone derivatives are often synthesized via nucleophilic substitution or coupling reactions. A validated approach includes using trifluoromethylation reagents (e.g., trifluoromethyl iodide) under controlled conditions to introduce the CF₃ group at the 6-position . Optimization of reaction parameters (temperature, solvent, catalyst) is critical to minimize side products, as seen in analogous pyrazinone-based CRF₁ receptor antagonists . Post-synthesis purification via recrystallization or HPLC (as in patent examples with LCMS: m/z 755 [M+H]⁺) ensures high purity .

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for confirming molecular geometry. For non-crystalline samples, advanced NMR techniques (¹H/¹³C, ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are employed. Structural validation should follow IUCr guidelines to detect anomalies like incorrect bond lengths or torsional angles . LCMS and HPLC retention times (e.g., 1.05 minutes under SMD-TFA50 conditions) are also critical for verifying molecular weight and purity .

Q. What spectroscopic techniques are essential for characterizing the trifluoromethyl group?

¹⁹F NMR is indispensable for identifying the trifluoromethyl (-CF₃) group, with chemical shifts typically between -60 to -70 ppm. IR spectroscopy can confirm C-F stretching vibrations (~1100–1250 cm⁻¹). Additionally, XPS (X-ray photoelectron spectroscopy) provides elemental confirmation of fluorine content .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in drug discovery?

The -CF₃ group is a strong electron-withdrawing substituent, enhancing metabolic stability by reducing oxidative degradation. In CRF₁ antagonists, trifluoromethylation at the 6-position improved receptor binding affinity (IC₅₀ = 0.86 nM) and reduced reactive metabolite formation (GSH adducts: 0.1% of total metabolites) . Computational studies (DFT or molecular docking) can model steric effects, as the bulky CF₃ group may restrict rotational freedom in the dihydropyrazine ring .

Q. What challenges arise in resolving the puckered conformation of the dihydropyrazine ring?

The non-planar 4,5-dihydropyrazine ring introduces puckering, complicating crystallographic analysis. Cremer-Pople coordinates (q, θ, φ) are used to quantify ring distortion, requiring high-resolution data (≤1.0 Å) for accurate refinement . SHELXL’s constraints are often applied to manage disorder in the CF₃ group, which can adopt multiple conformations .

Q. How can contradictory in vitro/in vivo metabolic data be reconciled for this compound?

Discrepancies often stem from interspecies differences in cytochrome P450 enzymes. A tiered approach is recommended:

- In vitro : Microsomal assays (human/rat liver microsomes) to identify primary metabolites.

- In vivo : Bile-duct cannulated studies to quantify biliary excretion (e.g., <1% reactive metabolites in CRF₁ antagonists) .

- Computational : QSAR models to predict metabolic hotspots (e.g., ester hydrolysis at the methyl carboxylate group).

Q. What strategies mitigate racemization during functionalization of the dihydropyrazine core?

Racemization at chiral centers (e.g., 4aR configuration in related compounds) is minimized using low-temperature reactions (<0°C) and chiral auxiliaries. Asymmetric catalysis (e.g., organocatalysts) or enzymatic resolution (lipases) are effective for enantiopure synthesis .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.